molecular formula C13H16BrClN6O B10902150 N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethylidene]-4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide

N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethylidene]-4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10902150
M. Wt: 387.66 g/mol
InChI Key: JTMXRDPVYVTOIG-IUXPMGMMSA-N
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Description

N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of bromine, chlorine, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination and Chlorination: The pyrazole ring is then brominated and chlorinated using bromine and chlorine reagents, respectively, under controlled conditions to ensure selective halogenation.

    Ethylation: The halogenated pyrazole is ethylated using ethyl iodide in the presence of a strong base such as potassium carbonate.

    Condensation Reaction: The final step involves the condensation of the ethylated pyrazole with a suitable aldehyde or ketone to form the desired carbohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’~3~-[(Z)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
  • N’~3~-[(Z)-1-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Uniqueness

N’~3~-[(Z)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-4-CHLORO-1-ETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H16BrClN6O

Molecular Weight

387.66 g/mol

IUPAC Name

N-[(Z)-1-(4-bromo-2-ethylpyrazol-3-yl)ethylideneamino]-4-chloro-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H16BrClN6O/c1-4-20-7-10(15)11(19-20)13(22)18-17-8(3)12-9(14)6-16-21(12)5-2/h6-7H,4-5H2,1-3H3,(H,18,22)/b17-8-

InChI Key

JTMXRDPVYVTOIG-IUXPMGMMSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N/N=C(/C)\C2=C(C=NN2CC)Br)Cl

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NN=C(C)C2=C(C=NN2CC)Br)Cl

Origin of Product

United States

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